An In-depth Technical Guide to the Thiazoline Core: Structure, Properties, and Applications
An In-depth Technical Guide to the Thiazoline Core: Structure, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the thiazoline core, a crucial heterocyclic scaffold in medicinal chemistry and natural product synthesis. It details the structure, physicochemical properties, key synthetic routes, and reactions of thiazolines. Furthermore, it explores their biological significance and provides standardized protocols for their synthesis and characterization.
Core Structure and Isomerism
Thiazolines, also known as dihydrothiazoles, are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring.[1] The thiazoline ring is a fundamental structural motif found in numerous natural products, including curacin A, thiangazole, and the light-emitting molecule firefly luciferin.[1][2] Its structure is related to thiazole (B1198619) (which has two double bonds) and thiazolidine (B150603) (which has no double bonds).[1]
Three structural isomers of thiazoline exist, distinguished by the position of the endocyclic double bond. These isomers are not readily interconvertible and are therefore not tautomers.[1] The most common and extensively studied isomer is 2-thiazoline.[1]
-
2-Thiazoline: The double bond is between the nitrogen (N-3) and a carbon atom (C-2).
-
3-Thiazoline: The double bond is between the nitrogen (N-3) and a carbon atom (C-4).
-
4-Thiazoline: The double bond is between two carbon atoms (C-4 and C-5).
Physicochemical and Spectroscopic Properties
The properties of thiazoline derivatives can be tuned by modifying their substitution patterns, which is a key reason for their utility in drug design. Below are the fundamental properties of the unsubstituted thiazoline molecule.
Table 1: Physicochemical Properties of Thiazoline
| Property | Value | Reference |
| Chemical Formula | C₃H₅NS | [1] |
| Molar Mass | 87.14 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| InChI Key (2-thiazoline) | OYJGEOAXBALSMM-UHFFFAOYSA-N | [1] |
| SMILES (2-thiazoline) | C1SC=NC1 | [1] |
| pKa (conjugate acid) | ~2.5 (related to thiazole) | [3] |
| Lipophilicity (cLogP) | Varies with derivatives | [4] |
| Aqueous Solubility (cLogS) | Varies with derivatives | [4] |
Table 2: Typical Spectroscopic Data for a Thiazoline Core
Spectroscopic analysis is essential for the characterization of thiazoline derivatives. The following table summarizes typical data ranges, which can vary based on substitution and solvent.
| Technique | Region/Shift | Assignment | Reference |
| ¹H NMR | δ 3.0 - 4.5 ppm | Protons on saturated carbons (C4, C5) | [5] |
| δ 7.0 - 8.5 ppm | Proton on imine carbon (C2-H, if present) | [6] | |
| ¹³C NMR | δ 160 - 175 ppm | Imine carbon (C2) | [7] |
| δ 25 - 70 ppm | Saturated carbons (C4, C5) | [7] | |
| IR Spectroscopy | 1600 - 1670 cm⁻¹ | C=N stretch | [8] |
| 2850 - 3000 cm⁻¹ | Aliphatic C-H stretch | [7] | |
| 650 - 750 cm⁻¹ | C-S stretch | [6] |
Synthesis and Key Reactions
The thiazoline scaffold can be constructed through several synthetic strategies, making it an accessible target for chemists.
General Synthetic Routes
The most common methods for synthesizing the 2-thiazoline ring involve the cyclization of precursors containing the requisite sulfur and nitrogen atoms.[9]
-
From β-Amino Thiols: The condensation of β-amino thiols (like cysteamine) with carboxylic acids, esters, or nitriles is a direct and widely used route.[9][10]
-
From Thioamides: The first preparation of thiazolines involved the dialkylation of thioamides, a method developed by Richard Willstätter.[1]
-
Asinger Reaction: This multicomponent reaction can also be employed to generate thiazoline structures.[1]
-
Modern Methods: Recent advances include Ru-catalyzed oxidation of thiazolidines and metal-free oxidative difunctionalization of N-allylthioamides, which offer mild conditions and high selectivity.[2][9]
Key Reactions of the Thiazoline Ring
The thiazoline ring can undergo several important transformations, allowing for its conversion into other useful heterocyclic systems or functionalized molecules.[9]
-
Oxidation: Thiazolines can be readily oxidized to form the corresponding aromatic thiazole ring.[9][11] This is a common final step in the synthesis of many thiazole-containing natural products.
-
Reduction: The C=N double bond can be reduced to yield the fully saturated thiazolidine ring.[9]
-
Ring-Opening: Under certain conditions, the thiazoline ring can be opened to produce β-amino thiols or other carbonyl derivatives.[9]
Biological Significance and Applications
Thiazoline-containing compounds exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery. Their versatility also extends to industrial applications.
-
Natural Products: The thiazoline ring is a key component of many marine natural products with potent cytotoxic activities against cancer cell lines.[2]
-
Pharmacological Activity: Derivatives have shown significant potential as anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and antioxidant agents.[2][12][13]
-
Biosynthesis: In biological systems, thiazoline rings are often formed via post-translational modification of cysteine residues in peptides.[1]
-
Industrial Synthesis: 2-Aminothiazoline-4-carboxylic acid serves as a critical intermediate in the industrial production of L-cysteine.[1]
Table 3: Examples of Biologically Active Thiazoline-Containing Compounds
| Compound | Source/Class | Noted Biological Activity | Reference |
| Curacin A | Marine Cyanobacterium | Anticancer, potent microtubule inhibitor | [2] |
| Thiangazole | Marine Cyanobacterium | Anti-HIV | [2] |
| Tantazole B | Marine Cyanobacterium | Selective toxicity against murine solid tumors | [2] |
| Firefly Luciferin | Firefly (Insect) | Bioluminescence (substrate for luciferase) | [1][9] |
| Ritonavir | Synthetic Drug | Anti-HIV (contains a thiazole ring) | [14] |
| Dasatinib | Synthetic Drug | Anticancer (leukemia treatment, contains a thiazole ring) | [15] |
Experimental Protocols
The following sections provide standardized methodologies for the synthesis and spectroscopic characterization of thiazoline derivatives, intended as a guide for laboratory practice.
Protocol 1: Synthesis of a 2-Substituted-Thiazoline
This protocol is a generalized procedure for the condensation of a β-amino thiol with an ester, a common method for synthesizing 2-thiazolines.[9]
Materials:
-
2-Aminoethanethiol hydrochloride (cysteamine HCl)
-
Substituted ethyl ester (e.g., ethyl benzoate)
-
Triisobutylaluminium (activator)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Dissolve 2-aminoethanethiol hydrochloride (1.0 eq) and the desired ethyl ester (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisobutylaluminium (2.5 eq) to the cooled solution. Caution: Triisobutylaluminium is pyrophoric. Handle with extreme care under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the resulting mixture vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure 2-substituted-thiazoline.
Protocol 2: Spectroscopic Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazoline in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher spectrometer.
-
Pulse Program: Standard single-pulse (zg30).
-
Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Scans: 1024 or more due to low natural abundance.[7]
-
Relaxation Delay (d1): 2 seconds.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquids, a thin film can be prepared between two salt plates (NaCl or KBr). For solids, an Attenuated Total Reflectance (ATR) accessory is most convenient.
-
Acquisition (ATR-FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
Analysis: Identify characteristic absorption bands for C=N, C-H (aliphatic), and C-S bonds.[16]
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (1 mg/mL) of the sample in a volatile solvent like methanol (B129727) or acetonitrile.
-
Acquisition (High-Resolution MS, e.g., ESI-TOF):
-
Ionization Method: Electrospray Ionization (ESI) is common for polar molecules, while Electron Ionization (EI) can be used for more volatile, less polar derivatives.[7]
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze fragmentation patterns for further structural evidence.
-
References
- 1. Thiazoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
